Pirinixil

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pirinixil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid metabolism and the effects of hypolipidemic agents.

Biology: Investigated for its role in reducing cholesterol levels and its potential therapeutic effects on cardiovascular health.

Medicine: Explored as a potential treatment for conditions related to lipid metabolism, such as hyperlipidemia and atherosclerosis.

Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in pharmaceutical research

Wirkmechanismus

- This compound is believed to act through peroxisome proliferator-activated receptor alpha (PPARα) agonism .

- Downstream effects may include reduced total cholesterol levels in the spleen, kidney, and heart of rats .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Pirinixil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPARα. PPARα activation occurs with free fatty acid binding or fatty acid derivative ligands that have been broken down via the triacylglycerol lipolysis cascade . Activated PPARα acts as a transcription factor to increase the expression of specific genes involved in cardiac fatty acid utilization, stimulating free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as carnitine palmitoyltransferase I (M-CPT I) and medium-chain acyl-CoA dehydrogenase (MCAD) .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to reduce cardiac hypertrophy and improve cardiac function in ATGL-deficient mice . The compound affects cell signaling pathways by activating PPARα, which in turn stimulates the expression of genes involved in lipid metabolism. This activation leads to increased mitochondrial fatty acid β-oxidation, thereby preventing severe cardiac dysfunction due to lipid accumulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARα. By acting as a PPARα agonist, this compound triggers the expression of genes involved in lipid metabolism. This activation stimulates free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as M-CPT I and MCAD . The compound’s mechanism of action includes enzyme activation and changes in gene expression, which are essential for maintaining normal cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. This compound has demonstrated reduced cardiac hypertrophy and improved cardiac function in ATGL-deficient mice over time . These findings suggest that the compound’s effects are sustained and beneficial in the long term.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that administering this compound to ATGL-deficient mice results in reduced cardiac hypertrophy and improved cardiac function

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as ATGL, which catalyzes the rate-limiting hydrolysis step of triglycerides in the triacylglycerol lipolysis cascade . By activating PPARα, this compound stimulates the expression of genes involved in cardiac fatty acid utilization, leading to increased mitochondrial fatty acid β-oxidation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s activation of PPARα leads to its localization in nuclear membranes, where it acts as a transcription factor to increase the expression of specific genes . This localization is crucial for its function in stimulating lipid metabolism and preventing cardiac dysfunction.

Subcellular Localization

This compound’s subcellular localization is primarily within the nuclear membranes, where it interacts with PPARα to exert its effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function in regulating lipid metabolism and maintaining cardiac health.

Vorbereitungsmethoden

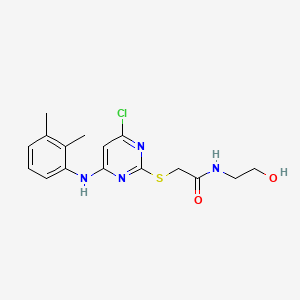

Pirinixil kann durch verschiedene synthetische Verfahren hergestellt werden. Ein übliches Verfahren umfasst die Reaktion von 4-Chlor-6-(2,3-dimethylphenyl)amino-2-pyrimidinthiol mit N-(2-Hydroxyethyl)acetamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und eines Katalysators wie Natriumhydroxid . Industrielle Produktionsverfahren können ähnliche synthetische Verfahren umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen von this compound können unter Verwendung von Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere. Bei this compound kann dies durch Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln erreicht werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung des Lipidstoffwechsels und der Auswirkungen von Hypolipolipämika verwendet.

Biologie: Untersucht seine Rolle bei der Senkung des Cholesterinspiegels und seine potenziellen therapeutischen Wirkungen auf die Herz-Kreislauf-Gesundheit.

Medizin: Als potenzielle Behandlung für Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel, wie Hyperlipidämie und Arteriosklerose, untersucht.

Industrie: Wird bei der Entwicklung neuer Hypolipolipämika und als Referenzverbindung in der pharmazeutischen Forschung verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Leberperoxisomen und mitochondriale Carnitin-Acetyltransferase induziert. Dies führt zu einer Reduktion des Gesamtcholesterinspiegels in der Leber und des geschätzten Gesamtcholesterinspiegels im Körper . Zu den molekularen Zielstrukturen von this compound gehört der Peroxisomenproliferator-aktivierte Rezeptor alpha (PPARα), der eine entscheidende Rolle im Lipidstoffwechsel spielt. Die Aktivierung von PPARα führt zu einer erhöhten Expression von Genen, die am Fettsäureabbau und Lipidstoffwechsel beteiligt sind, wodurch der Cholesterinspiegel im Körper gesenkt wird .

Analyse Chemischer Reaktionen

Pirinixil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another. For this compound, this can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Pirinixil ähnelt anderen Hypolipolipämika wie Clofibrat und WY-14,643. Es zeichnet sich durch seine geringe Toxizität und seinen spezifischen Wirkmechanismus aus, der die Aktivierung von PPARα umfasst. Weitere ähnliche Verbindungen sind:

Clofibrat: Ein weiteres Hypolipolipämikum, das durch Aktivierung von PPARα wirkt, aber im Vergleich zu this compound eine höhere Toxizität aufweist.

WY-14,643: Ein potenter PPARα-Agonist mit ähnlichen Wirkungen auf den Lipidstoffwechsel, aber unterschiedlicher chemischer Struktur und Toxizitätsprofil

Eigenschaften

IUPAC Name |

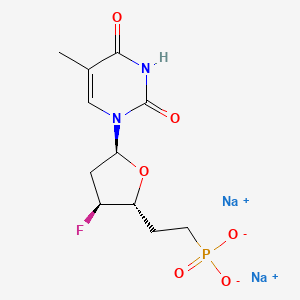

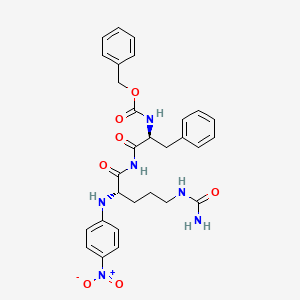

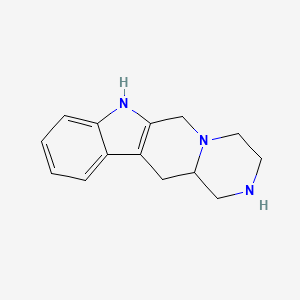

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCKTPORLKUFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020291 | |

| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65089-17-0 | |

| Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirinixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRINIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?

A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)

![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)